Morphiceptin hydrochloride
CAS No.: 87777-29-5
Cat. No.: VC21352276
Molecular Formula: C28H36ClN5O5
Molecular Weight: 558.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 87777-29-5 |
---|---|
Molecular Formula | C28H36ClN5O5 |
Molecular Weight | 558.1 g/mol |
IUPAC Name | 1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C28H35N5O5.ClH/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35;/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36);1H |
Standard InChI Key | ARSDMYCQCLQDBN-UHFFFAOYSA-N |
SMILES | C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N.Cl |
Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N.Cl |
Appearance | White lyophilized solidPurity rate: > 97 %AA sequence: Tyr-Pro-Phe-Pro-NH2Length (aa): 4 |
Chemical Properties and Structure
Morphiceptin hydrochloride (CAS No. 87777-29-5) is a tetrapeptide with the sequence Tyr-Pro-Phe-Pro-NH2, derived from β-casomorphin, a milk protein. Its chemical structure is characterized by specific features that contribute to its high selectivity for μ-opioid receptors.
Molecular Information
The compound possesses well-defined chemical characteristics that are fundamental to understanding its biological activity.
Property | Value |
---|---|
CAS Number | 87777-29-5 |
Molecular Formula | C28H36ClN5O5 |
Molecular Weight | 558.1 g/mol |
IUPAC Name | 1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
Sequence | Tyr-Pro-Phe-Pro-NH2 |
Solubility | Soluble in water and methanol |
Storage Conditions | Typically stored at -0°C |
Table 1: Key chemical properties of morphiceptin hydrochloride
Structural Features
The tetrapeptide structure of morphiceptin includes specific amino acid residues that are crucial for its pharmacological activity:
-
Tyrosine (Tyr) at position 1 - Essential for binding to opioid receptors
-
Proline (Pro) at position 2 - Provides conformational constraints
-
Phenylalanine (Phe) at position 3 - Contributes to receptor binding specificity
-
Proline (Pro) at position 4 with an amide group (NH2) - Enhances stability and activity
This specific arrangement creates a three-dimensional structure that enables high-affinity binding to μ-opioid receptors .
Pharmacological Profile
Receptor Selectivity
One of the most remarkable characteristics of morphiceptin hydrochloride is its exceptional selectivity for μ-opioid receptors. Research has demonstrated that it exhibits over 1,000 times greater selectivity for μ-opioid receptors compared to δ-opioid receptors . This selectivity profile makes it particularly valuable for studying μ-opioid receptor-specific effects without interference from activity at other opioid receptor subtypes.
The high selectivity has been verified through multiple experimental approaches, including competitive binding assays and functional studies using selective antagonists . These findings highlight morphiceptin's utility as a pharmacological tool for isolating μ-opioid receptor-mediated effects.
Analgesic Properties
Morphiceptin hydrochloride demonstrates potent analgesic effects that have been well-documented in various experimental models. When administered intracerebroventricularly (directly into the brain's ventricular system), morphiceptin produces significant analgesia with an ED50 of 1.7 nmol per animal .
The analgesic effects are mediated through μ-opioid receptors, as evidenced by the fact that these effects can be reversed by the opioid antagonist naloxone . This reversal confirms that morphiceptin's pain-relieving properties operate through the opioid receptor system rather than through alternative mechanisms.
Neurophysiological Effects
Synaptic Transmission Modulation
Substantial research has examined the effects of morphiceptin and its analogues on synaptic transmission in neural circuits. One notable study investigated [N-MePhe3-D-Pro4]morphiceptin (PL017), a selective μ-opioid agonist related to morphiceptin, in hippocampal slices .
Bath application of PL017 at concentrations ranging from 0.3 to 3 μM produced dose-dependent effects on synaptic currents:
-
Reduced amplitude of GABAA receptor-mediated early inhibitory postsynaptic currents (IPSCs) by 21-56%
-
Decreased GABAB receptor-mediated late IPSCs by 43-81%
-
Diminished NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by approximately 35% at 3 μM concentration
These effects were reversed by naloxone (1 μM) or prevented by the selective μ-antagonist β-funaltrexamine hydrochloride (10 μM), confirming their mediation through μ-opioid receptors . These findings reveal how μ-opioid receptor activation by morphiceptin-like compounds modulates both inhibitory and excitatory synaptic transmission.
Effects on Classical Conditioning
Research has demonstrated that morphiceptin can abolish conditioned responses (CRs) when administered centrally. This effect occurs in a dose-dependent manner and can be reversed by opioid antagonists such as naloxone, providing further support for the involvement of μ-opioid receptors in these behavioral effects.
These observations suggest that beyond pain modulation, morphiceptin and related μ-opioid receptor agonists may influence learning and memory processes, particularly those associated with classical conditioning. This highlights the broader neuropsychological implications of μ-opioid receptor activation beyond analgesia.
Synthesis Methods
Chemical Synthesis Methods
Various chemical synthesis approaches have been developed for morphiceptin and its analogues, typically utilizing solid-phase peptide synthesis (SPPS) techniques . These methods allow for the systematic construction of the tetrapeptide structure through sequential addition of protected amino acids.
A general synthetic approach includes:
-
Coupling of protected amino acids to form dipeptides
-
Successive coupling reactions to build the tetrapeptide chain
-
Deprotection steps to remove protecting groups
-
Purification of the final product
For example, one documented approach involves:
-
Coupling of compounds (designated as 1a-f) with H-Phe-OMe.HCl
-
Subjecting the resulting dipeptides (2a-f) to catalytic hydrogenation
-
Coupling with Boc-Tyr-OH to yield tripeptides (3a-f)
-
O-deprotection by alkaline hydrolysis
-
Final coupling with H-Phe-NH2 or H-Pro-NH2 to produce tetrapeptides
-
Treatment with TFA 95% to afford the final free peptides as trifluoroacetate salts
Structure-Activity Relationships
Research into morphiceptin analogues has provided valuable insights into structure-activity relationships that influence receptor selectivity and potency. The absolute configuration of amino acid residues, particularly at position 2, exerts significant effects on binding properties.
Interestingly, studies have shown that the absolute configuration of the HPro residue at position 2 has opposite effects on binding in morphiceptin and endomorphin-2 analogues . The [(R)HPro2]-morphiceptin analogue demonstrated the highest potency in guinea pig ileum (GPI) assays (IC50 = 17) and high δ/μ binding selectivity.
These findings underscore the importance of spacer residue structure at position 2 in providing correct spatial orientation to the aromatic residues of the ligand . Each class of opioid peptides appears to have distinct chiral requirements for the spacers between biologically important Tyr and Phe residues.
Research Applications
Pain Mechanism Investigations
Morphiceptin hydrochloride serves as an essential research tool for investigating pain mechanisms and the role of μ-opioid receptors in pain modulation. Its high selectivity enables researchers to isolate μ-opioid receptor-specific effects in complex neurobiological systems.
The compound has been utilized to study:
-
Central and peripheral mechanisms of opioid analgesia
-
Neuroanatomical mapping of μ-opioid receptor-mediated analgesic pathways
-
Interactions between opioid systems and other neurotransmitter systems
Development of Analogues and Derivatives
Research has focused on developing analogues and peptidomimetics of morphiceptin to enhance its pharmacological properties . These modified compounds aim to improve characteristics such as:
-
Potency and efficacy
-
Receptor selectivity profiles
-
Metabolic stability
-
Blood-brain barrier penetration
-
Bioavailability
Such research contributes to our understanding of structure-activity relationships and may lead to the development of improved research tools or potential therapeutic agents.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume